![molecular formula C11H15N3O5S B13621929 [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine is a chemical compound with the molecular formula C11H16ClN3O5S It is known for its unique structure, which includes a morpholine ring substituted with a nitrobenzenesulfonyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine typically involves the reaction of morpholine with 4-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the thiol derivative.
Substitution: The products depend on the nature of the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications, including polymer synthesis and catalysis.
Mécanisme D'action
The mechanism of action of [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The morpholine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine
Uniqueness
Compared to similar compounds, [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine is unique due to its specific combination of functional groups. The presence of both the nitrobenzenesulfonyl and methanamine groups provides distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C11H15N3O5S |
|---|---|
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
[4-(4-nitrophenyl)sulfonylmorpholin-2-yl]methanamine |
InChI |
InChI=1S/C11H15N3O5S/c12-7-10-8-13(5-6-19-10)20(17,18)11-3-1-9(2-4-11)14(15)16/h1-4,10H,5-8,12H2 |
Clé InChI |
HZZYXBJWWWNIPA-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


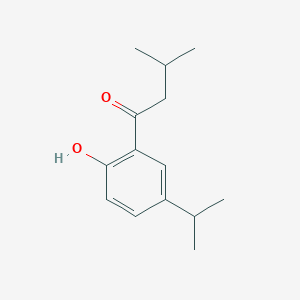


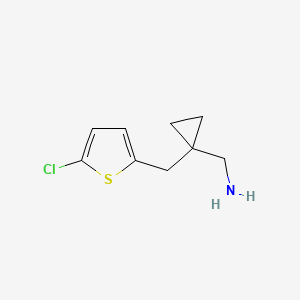
![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
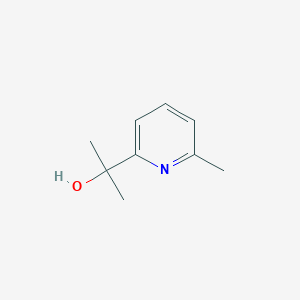

![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)
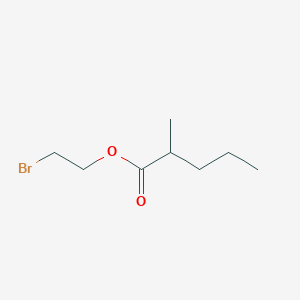

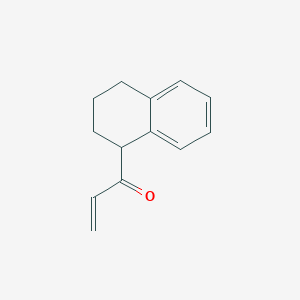
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
![N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)

